molecular formula C13H18BFO2 B1393668 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517920-60-4

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393668
CAS No.: 517920-60-4
M. Wt: 236.09 g/mol
InChI Key: ABOCFFXSSUAFRP-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a 2-fluorobenzyl group. The presence of the fluorine atom on the benzyl group enhances the compound’s reactivity and selectivity in various chemical transformations.

Scientific Research Applications

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is employed in the development of fluorescent probes and imaging agents due to its ability to form stable boron-oxygen bonds.

    Medicine: It is used in the synthesis of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.

    Industry: The compound is utilized in the production of polymers, electronic materials, and as a catalyst in various chemical processes.

Safety and Hazards

Like many organoboron compounds, this compound should be handled with care. It may present hazards such as skin and eye irritation, and it should be used in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorobenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the organoboron compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, tetrahydrofuran, 80-100°C.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or substituted alkenes.

    Oxidation: Boronic acids or borate esters.

    Substitution: Substituted benzyl derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Another organoboron compound used in Suzuki-Miyaura coupling but lacks the fluorine atom, resulting in different reactivity and selectivity.

    4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: Similar structure but with a phenylmethyl group instead of a 2-fluorobenzyl group, affecting its chemical properties.

Uniqueness: 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in scientific research applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOCFFXSSUAFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681941
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-60-4
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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